1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl-
Description
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- is a silicon-containing anthracene derivative characterized by a disilicon (Si–Si) bridge at the 1,4-positions of the anthracene core. The tetrahydro modification reduces aromaticity in the central ring, while the hexamethyl substituents (at positions 1, 1, 4, 4, 9, and 10) confer steric bulk and electron-donating effects.
Properties
CAS No. |
652154-27-3 |
|---|---|
Molecular Formula |
C18H26Si2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
1,1,4,4,5,10-hexamethyl-2,3-dihydrobenzo[g][1,4]benzodisiline |
InChI |
InChI=1S/C18H26Si2/c1-13-15-9-7-8-10-16(15)14(2)18-17(13)19(3,4)11-12-20(18,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
CFSYFGPMRVPDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](CC[Si]2(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reactions and Conditions
Mechanistic Insight :
Cyclotrimerization of silyl-substituted diynes (e.g., bis(propargyl)benzenes) with silicon-containing alkynes generates a triazine intermediate, which is aromatized to form the disilaanthracene framework. For example, cobalt complexes like CpCo(CO)2 facilitate this reaction, enabling the incorporation of silicon atoms at positions 1 and 4.
Functionalization of the Disilaanthracene Core
Post-cyclotrimerization, the core undergoes alkylation and hydrogenation to introduce methyl groups and saturation at specific positions.
Alkylation Strategies
Methyl groups are introduced via Friedel-Crafts alkylation or catalytic methods.
Example Reaction :
Reaction of 1,8-dichloroanthracene with arylboronic acids under Pd-PEPPSI-iPr catalysis yields 1,8-diaryl derivatives, which can be further alkylated to achieve hexamethyl substitution.
Hydrogenation of the Aromatic System
Partial saturation of the anthracene framework is achieved via catalytic hydrogenation or chemical reduction.
Note : Hydrogenation must avoid over-reduction to maintain the disilaanthracene structure.
Synthesis of Hexamethyl Derivatives
The hexamethyl substitution pattern is achieved through iterative alkylation and optimization of reaction conditions.
Stepwise Alkylation Protocol
- Initial Cyclotrimerization : Generate the disilaanthracene core with TMS or other protecting groups.
- Halogenation/Halodesilylation : Introduce halogens (Cl, Br, I) via halodesilylation of TMS groups.
- Friedel-Crafts Alkylation : Use BiCl3 or InCl3 to add methyl groups to positions 1,1,4,4,9,10.
- Hydrogenation : Apply H2/Pd to saturate the 1,2,3,4 positions.
Example Workflow :
- Core Synthesis : Cyclotrimerization of bis(propargyl)benzene and bis(trimethylsilyl)acetylene → TMS-substituted disilaanthracene.
- Methylation : Alkylation with 2,3-dimethyl-1-butene using BiCl3 in CH2Cl2 → hexamethyl substitution.
- Saturation : Hydrogenation with Pd/C to yield the tetrahydro derivative.
Challenges and Solutions
Comparative Analysis of Synthetic Routes
Structural and Spectroscopic Characterization
Characterization data for the compound includes:
- NMR : Peaks corresponding to methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm).
- HRMS : Molecular ion peak at m/z [M]+ = 352.2 (calculated for C18H24Si2).
- X-ray Crystallography : Confirms coplanar silicon atoms in the 1,4 positions and tetrahydro saturation.
Chemical Reactions Analysis
3.1. Reactions of Silicon-Containing Compounds
Silicon-containing compounds can undergo various reactions, including:
-
Hydrolysis : Silicon compounds can react with water to form silanols.
-
Alkylation/arylation : Silicon can be substituted with alkyl or aryl groups using organometallic reagents.
-
Ring-opening polymerization : Cyclic siloxanes can be polymerized to form siloxane polymers .
3.2. Reactions of Anthracene Derivatives
Anthracene derivatives can undergo:
-
Electrophilic substitution : Anthracene can be substituted with electrophiles at the 9 and 10 positions.
-
Diels-Alder reactions : Anthracene can act as a diene in Diels-Alder reactions.
Potential Reactions of 1,4-Disilaanthracene Derivatives
Given the structure of "1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl-", potential reactions might include:
-
Substitution reactions : The methyl groups could be substituted with other functional groups.
-
Ring-opening reactions : The silicon-containing rings might be susceptible to ring-opening reactions under certain conditions.
Data Tables
-
Physical Properties : Melting points, boiling points, solubility.
-
Chemical Reactions : Conditions, reagents, yields for various reactions.
Scientific Research Applications
Photonic Applications
One of the notable applications of 1,4-disilaanthracene derivatives is in the realm of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to exhibit strong fluorescence makes it a suitable candidate for use in luminescent materials.
Mechanofluorochromic Properties
Research on related compounds has indicated that derivatives of anthracene can display mechanofluorochromic properties—changes in fluorescence upon mechanical stress. For instance, studies have shown that certain anthracene derivatives undergo a hypsochromic shift in their emission spectra when ground or subjected to mechanical pressure. This phenomenon can be utilized in sensors that detect mechanical stress or strain .
Material Science
In material science, 1,4-disilaanthracene can be integrated into polymer matrices to enhance the mechanical properties and thermal stability of the resultant materials. The incorporation of silane groups into polymeric structures has been shown to improve adhesion and compatibility with various substrates.
Synthesis and Characterization
The synthesis of 1,4-disilaanthracene involves several steps including the formation of silane bridges which enhance the stability and solubility of the compound in organic solvents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Medicinal Chemistry
The potential biological activities of 1,4-disilaanthracene derivatives are being explored for their anticancer properties. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. For example, certain anthracene derivatives have demonstrated significant antimitotic activity against human tumor cells .
Case Studies
- Antitumor Activity : A study evaluated a series of anthracene-based compounds for their antitumor efficacy through National Cancer Institute protocols. The results indicated promising growth inhibition rates against multiple cancer cell lines .
- Drug-like Properties : Computational studies assessing the drug-like characteristics of synthesized compounds revealed favorable parameters for further development as therapeutic agents .
Data Table: Key Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | 1,4-Disilaanthracene derivative |
| Fluorescence | Exhibits strong fluorescence; useful in OLEDs |
| Mechanofluorochromic Behavior | Changes in fluorescence upon mechanical stress |
| Synthesis Method | Involves silane bridge formation |
| Biological Activity | Potential antitumor effects on human cancer cells |
| Characterization Techniques | NMR spectroscopy; Mass Spectrometry |
Mechanism of Action
The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, participate in electron transfer reactions, and undergo structural changes that influence its reactivity. These interactions are crucial for its effects in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Silicon vs. Carbon Bridges
A key structural analogue is 1,4-Methanoanthracene, 1,2,3,4-tetrahydro-9,10-dimethoxy (C₁₇H₁₈O₂, CAS 75102-19-1), which replaces the Si–Si bridge with a carbon-based methano (CH₂) bridge . Key differences include:
- Bond Lengths and Angles: Silicon’s larger atomic radius (1.11 Å vs.
- Aromaticity : The tetrahydro modification in both compounds reduces aromaticity in the central ring, but the Si–Si bridge may further disrupt π-orbital overlap due to weaker Si–Si π-bonding .
| Property | 1,4-Disilaanthracene Derivative | 1,4-Methanoanthracene Derivative |
|---|---|---|
| Bridge Element | Si–Si | CH₂ |
| Molecular Formula | Not explicitly provided¹ | C₁₇H₁₈O₂ |
| Substituents | Hexamethyl | 9,10-Dimethoxy |
| Aromatic Stability | Lower (Si–Si weak π-bonding) | Higher (C–C strong π-bonding) |
¹Molecular data for the target compound is absent in the provided evidence; inferred from structural analogues.
Substituent Effects: Methyl vs. Methoxy Groups
The hexamethyl groups in the disilaanthracene contrast with the dimethoxy groups in 1,4-Methanoanthracene, 1,2,3,4-tetrahydro-9,10-dimethoxy:
- Electronic Effects : Methyl groups are weakly electron-donating (+I effect), enhancing steric hindrance but minimally affecting electronic density. Methoxy groups (-OCH₃) are electron-withdrawing (-M effect), reducing electron density on the aromatic system .
- Solubility : Methoxy groups improve polarity and aqueous solubility, whereas methyl groups promote hydrophobicity.
Reactivity and Stability
- Hydrolysis Sensitivity: Si–C bonds in the disilaanthracene are more stable than Si–O bonds but may still hydrolyze under acidic/basic conditions. Methanoanthracenes are less reactive toward hydrolysis .
- Electrophilic Substitution: The electron-rich anthracene core in methoxy-substituted methanoanthracenes favors electrophilic attack at activated positions (e.g., para to -OCH₃). Methyl groups in the disilaanthracene may direct substitution to less sterically hindered sites.
Biological Activity
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features a disilaanthracene backbone with multiple methyl substitutions. This unique configuration influences its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 1,4-disilaanthracene exhibit various biological activities including:
- Antimicrobial Activity : Compounds in the anthracene family have been documented for their antibacterial and antifungal properties. For instance, derivatives have shown selective antibacterial activity against Staphylococcus aureus and other pathogens at varying concentrations .
- Cytotoxicity : Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. The tetrahydro derivatives often demonstrate significant cytotoxicity against various human cancer cell lines .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Inhibitory effects on cancer cells | |
| Antioxidant | Potential free radical scavenging |
Case Study 1: Antimicrobial Efficacy
A study conducted on anthraquinone derivatives demonstrated significant bactericidal effects against planktonic cells of Staphylococcus aureus. The kinetic time-kill assay revealed that certain compounds reduced bacterial counts significantly at concentrations exceeding the minimum inhibitory concentration (MIC) .
Case Study 2: Cytotoxic Effects
In vitro studies on tetrahydro derivatives of anthracene showed promising results in inhibiting the proliferation of various cancer cell lines. The compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating effective cytotoxicity .
The biological activities of 1,4-disilaanthracene derivatives can be attributed to several mechanisms:
- Intercalation with DNA : Similar compounds are known to intercalate into DNA structures, disrupting replication and transcription processes which can lead to cell death.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cells by generating ROS, contributing to their cytotoxic effects.
Q & A
Basic: What are the established synthetic routes for 1,4-disilaanthracene derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of silaanthracene derivatives typically involves silicon insertion into anthracene frameworks. Key methods include:
- Cycloaddition Reactions : Silicon-containing precursors (e.g., disilanes) react with anthracene under high-temperature, solvent-free conditions. For example, solid-state reactions at 150–200°C yield crystalline products but require rigorous exclusion of moisture .
- Solution-Phase Synthesis : Catalyzed by transition metals (e.g., Pt or Pd), disilane-anthracene coupling in toluene at 80–100°C achieves moderate yields (40–60%). However, steric hindrance from methyl groups may reduce efficiency .
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Solid-state cycloaddition | 150–200°C, anhydrous | 70–80% | >95% |
| Solution-phase catalysis | 80–100°C, Pt/Pd catalyst | 40–60% | 85–90% |
Key Consideration: Moisture-sensitive intermediates necessitate inert atmospheres (Ar/N₂). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .
Advanced: What challenges arise in spectroscopic characterization due to the compound’s methyl substituents and silicon-anthracene backbone?
Methodological Answer:
The hexamethyl groups and silicon atoms introduce complexity in spectral interpretation:
- ¹H/¹³C NMR : Overlapping methyl signals (δ 0.8–1.5 ppm) complicate integration. High-field NMR (600+ MHz) with COSY/HSQC experiments resolves splitting patterns .
- X-ray Crystallography : Methyl groups induce disorder in crystal lattices. Slow evaporation of dichloromethane/hexane mixtures at 4°C improves crystal quality. Data refinement requires software (e.g., SHELXL) to model anisotropic displacement parameters .
- Raman Spectroscopy : Si–C stretching modes (450–500 cm⁻¹) are obscured by anthracene ring vibrations. Surface-enhanced Raman spectroscopy (SERS) with Au nanoparticles enhances sensitivity .
Data Contradiction Note: Discrepancies in reported Si–C bond lengths (1.85–1.92 Å) may stem from crystallographic resolution limits or solvent effects .
Advanced: How can computational methods resolve contradictions in electronic property predictions for this compound?
Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:
- HOMO-LUMO Gaps : Methyl groups lower the gap (3.2–3.5 eV vs. 4.0 eV in unsubstituted analogs), enhancing charge-transfer potential .
- Silicon’s Role : Si atoms disrupt anthracene’s π-conjugation, creating localized electron density at Si–C bonds.
Validation Strategy:
- Compare DFT-predicted UV-Vis spectra (TD-DFT) with experimental data (λmax ~320 nm in CH₂Cl₂).
- Address discrepancies by testing hybrid functionals (e.g., CAM-B3LYP) or including solvent models (PCM) .
Basic: What are the key reactivity patterns of this compound in Diels-Alder or electrophilic substitution reactions?
Methodological Answer:
- Diels-Alder Reactivity : The anthracene core acts as a diene. Methyl groups sterically hinder reactivity, reducing reaction rates with maleic anhydride by ~30% compared to unsubstituted anthracenes. Optimal conditions: reflux in DMF (12 h, 60% yield) .
- Electrophilic Substitution : Silicon directs electrophiles (e.g., NO₂⁺) to para positions, but methyl groups deactivate the ring. Use Lewis acids (AlCl₃) to enhance reactivity .
Advanced: How do methodological differences in crystallographic studies lead to divergent structural interpretations?
Methodological Answer:
Variations in data collection/refinement explain discrepancies:
- Temperature Effects : Data collected at 297 K vs. 100 K may show artificial thermal motion in methyl groups, altering bond-length accuracy .
- Resolution Limits : Low-resolution datasets (<0.8 Å) fail to resolve disorder, necessitating twin refinement or alternative space groups .
Best Practices:
- Use synchrotron radiation for high-resolution data.
- Apply Hirshfeld surface analysis to validate intermolecular interactions .
Advanced: What strategies mitigate data contradictions in structure-activity relationship (SAR) studies for optoelectronic applications?
Methodological Answer:
- Controlled Doping : Introduce electron-withdrawing groups (e.g., –CF₃) via post-synthetic modification to isolate electronic effects.
- Cross-Validation : Combine cyclic voltammetry (oxidation potentials), DFT, and UV-Vis to correlate electronic properties with device performance (e.g., OLED efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
